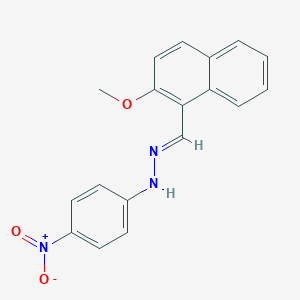
2-methoxy-1-naphthaldehyde {4-nitrophenyl}hydrazone
Description
2-methoxy-1-naphthaldehyde {4-nitrophenyl}hydrazone is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methoxy group attached to a naphthalene ring, which is further connected to a nitrophenyl hydrazine moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound.
Propriétés
Numéro CAS |
93870-02-1 |
|---|---|
Formule moléculaire |
C18H15N3O3 |
Poids moléculaire |
321.3 g/mol |
Nom IUPAC |
N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-4-nitroaniline |
InChI |
InChI=1S/C18H15N3O3/c1-24-18-11-6-13-4-2-3-5-16(13)17(18)12-19-20-14-7-9-15(10-8-14)21(22)23/h2-12,20H,1H3/b19-12+ |
Clé InChI |
YPVAHSSAKKJCFI-XDHOZWIPSA-N |
SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NNC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES isomérique |
COC1=C(C2=CC=CC=C2C=C1)/C=N/NC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
COC1=C(C2=CC=CC=C2C=C1)C=NNC3=CC=C(C=C3)[N+](=O)[O-] |
Autres numéros CAS |
93870-02-1 |
Origine du produit |
United States |
Méthodes De Préparation
The synthesis of 2-methoxy-1-naphthaldehyde {4-nitrophenyl}hydrazone typically involves the condensation reaction between 2-methoxy-1-naphthaldehyde and 4-nitrophenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, to maximize yield and purity.
Analyse Des Réactions Chimiques
2-methoxy-1-naphthaldehyde {4-nitrophenyl}hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and naphthoquinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-methoxy-1-naphthaldehyde {4-nitrophenyl}hydrazone has found applications in various scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: The compound is used in the development of new materials with specific properties, such as dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-methoxy-1-naphthaldehyde {4-nitrophenyl}hydrazone involves its interaction with molecular targets through its functional groups. The methoxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The hydrazone linkage may also play a role in the compound’s reactivity and interaction with enzymes and receptors.
Comparaison Avec Des Composés Similaires
2-methoxy-1-naphthaldehyde {4-nitrophenyl}hydrazone can be compared with similar compounds such as:
1-[(2-Methoxy-1-naphthyl)methylene]-2-(2-nitrophenyl)hydrazine: This compound has a similar structure but with the nitro group positioned differently, which can affect its reactivity and applications.
1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-aminophenyl)hydrazine: The amino derivative exhibits different chemical and biological properties due to the presence of the amino group instead of the nitro group
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


